molecular formula C10H18O4 B3054289 Pentanedioic acid, 1,1-dimethylethyl methyl ester CAS No. 59378-98-2

Pentanedioic acid, 1,1-dimethylethyl methyl ester

Cat. No. B3054289
CAS RN: 59378-98-2
M. Wt: 202.25 g/mol
InChI Key: ZNMUHPHODGHQOX-UHFFFAOYSA-N
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Description

Pentanedioic acid, 1,1-dimethylethyl methyl ester (also known as dimethyl glutarate) has the chemical formula C7H12O4 . It is an organic compound with a molecular weight of approximately 160.17 g/mol . The IUPAC Standard InChI for this compound is InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3 .


Synthesis Analysis

The synthesis of pentanedioic acid, 1,1-dimethylethyl methyl ester involves the esterification of glutaric acid (pentanedioic acid) with methanol . This reaction typically occurs in the presence of an acid catalyst. The resulting product is the dimethyl ester of glutaric acid .


Molecular Structure Analysis

The compound’s structure consists of a glutaric acid backbone with two methyl groups attached to the carboxyl groups. The ester linkage connects the methyl group to one of the carboxyl groups. The three-dimensional arrangement of atoms in this compound can be visualized using computational tools .


Chemical Reactions Analysis

Pentanedioic acid, 1,1-dimethylethyl methyl ester can participate in various chemical reactions, including hydrolysis (breaking the ester bond), transesterification, and esterification. These reactions are essential for its synthesis and transformation into other compounds .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Acidity/Basicity : Exhibits weak acidity due to the carboxylic acid group .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. As an ester, it may serve as a precursor for the synthesis of other organic compounds. Its reactivity with nucleophiles and electrophiles determines its role in various chemical processes .

Safety and Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

Future Directions

Research on pentanedioic acid, 1,1-dimethylethyl methyl ester could explore its applications in organic synthesis, drug development, and materials science. Investigating its reactivity with various nucleophiles and electrophiles may lead to novel compounds with useful properties .

properties

IUPAC Name

5-O-tert-butyl 1-O-methyl pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)7-5-6-8(11)13-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMUHPHODGHQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527171
Record name tert-Butyl methyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59378-98-2
Record name tert-Butyl methyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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